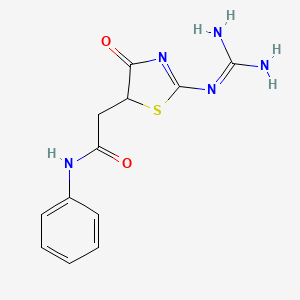![molecular formula C27H25NO6 B11040615 8-ethoxy-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040615.png)
8-ethoxy-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic synthesis. A common approach includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chromone Moiety: The chromone moiety can be introduced via a Friedel-Crafts acylation reaction, where a chromone derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Functional Group Modifications: Subsequent steps involve the introduction of ethoxy and hydroxy groups through nucleophilic substitution and hydroxylation reactions, respectively. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the chromone and quinoline moieties, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to inhibit specific enzymes and receptors is of particular interest in the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism of action of 8-ethoxy-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.
Chromone Derivatives: Compounds such as flavonoids contain the chromone moiety and exhibit different pharmacological properties.
Uniqueness
What sets 8-ethoxy-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its fused heterocyclic structure, which combines the properties of both quinoline and chromone derivatives. This unique combination enhances its potential for diverse biological activities and applications in various fields.
Properties
Molecular Formula |
C27H25NO6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-ethoxy-3-hydroxy-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C27H25NO6/c1-5-33-17-11-18-15(2)13-26(3,4)28-23(18)20(12-17)27(32,25(28)31)14-21(29)19-10-16-8-6-7-9-22(16)34-24(19)30/h6-13,32H,5,14H2,1-4H3 |
InChI Key |
DCHYCMGVXGZDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(CC(=O)C4=CC5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl)[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-yl]methanone](/img/structure/B11040532.png)
![9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one](/img/structure/B11040539.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one](/img/structure/B11040545.png)
![4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040548.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-benzyl-N,3-dimethylbutanamide](/img/structure/B11040550.png)
![[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetic acid](/img/structure/B11040558.png)

![Ethyl 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11040577.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040589.png)
![3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B11040598.png)
![2-(4-Methoxyanilino)-4-[(4-methoxyphenyl)imino]-1(4H)-naphthalenone](/img/structure/B11040601.png)
![(2E)-[(4-methylphenyl)sulfonyl][(5Z)-4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]ethanenitrile](/img/structure/B11040606.png)
![3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11040611.png)
methanone](/img/structure/B11040613.png)
